molecular formula C40H47N6O7P B608106 DMT-dI Phosphoramidite CAS No. 141684-35-7

DMT-dI Phosphoramidite

Cat. No. B608106
CAS RN: 141684-35-7
M. Wt: 754.8 g/mol
InChI Key: ZKGZROFWRPJVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

DMT-dI Phosphoramidite exerts its effects through the sequential addition of nucleotides to a growing DNA chain. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During synthesis, the DMT group is removed, allowing the phosphoramidite to react with the 3’-hydroxyl group of the preceding nucleotide. This process is repeated to build the desired oligonucleotide sequence .

Safety and Hazards

DMT-dI Phosphoramidite should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored at 4°C, sealed storage, away from moisture and light .

Future Directions

The future directions for DMT-dI Phosphoramidite research include further development of the synthesis process, with a focus on reducing the use of toxic solvents and improving the mixing of solid reagents . There is also interest in integrating the synthesis process directly into DNA synthesizers to eliminate the need for manual synthesis and storage of phosphoramidites .

Biochemical Analysis

Biochemical Properties

DMT-dI Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily chemical, involving the formation of phosphodiester bonds that link nucleotides together to form oligonucleotides .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in oligonucleotide synthesis. It influences cell function by enabling the synthesis of specific DNA or RNA sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of oligonucleotides. It participates in the formation of phosphodiester bonds, linking nucleotides together to form DNA or RNA sequences . This process involves binding interactions with enzymes involved in oligonucleotide synthesis, potential enzyme activation or inhibition, and changes in gene expression as a result of the synthesized sequences .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound contributes to the synthesis of oligonucleotides. Information on the product’s stability, degradation, and long-term effects on cellular function is largely dependent on the specific conditions of the experiment, including factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied, as it is primarily used in vitro for oligonucleotide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of oligonucleotide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is utilized in the locations where oligonucleotide synthesis occurs . It may interact with transporters or binding proteins involved in this process.

Subcellular Localization

The subcellular localization of this compound is likely to be within the compartments of the cell where oligonucleotide synthesis occurs . Any effects on its activity or function would be related to its role in this process.

Chemical Reactions Analysis

Types of Reactions

DMT-dI Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reactions include:

    Detritylation: Removal of the DMT protecting group.

    Coupling: Formation of a phosphite triester linkage between the phosphoramidite and the growing oligonucleotide chain.

    Oxidation: Conversion of the phosphite triester to a phosphate triester.

    Capping: Blocking of unreacted hydroxyl groups to prevent side reactions.

Common Reagents and Conditions

Major Products

The major product of these reactions is the extended oligonucleotide chain with the desired sequence. Side products may include truncated sequences and oligonucleotides with incomplete modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-dI Phosphoramidite is unique due to its ability to incorporate inosine into DNA sequences. Inosine can pair with multiple bases, providing flexibility in hybridization and making it valuable for applications requiring degenerate sequences or studying mutations .

properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZROFWRPJVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dI Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dI Phosphoramidite
Reactant of Route 3
Reactant of Route 3
DMT-dI Phosphoramidite
Reactant of Route 4
Reactant of Route 4
DMT-dI Phosphoramidite
Reactant of Route 5
Reactant of Route 5
DMT-dI Phosphoramidite
Reactant of Route 6
Reactant of Route 6
DMT-dI Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.